REACTION_CXSMILES
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[CH:1]1(C(O)=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:16])C=CC=CC=1.C([N:28]([CH2:31]C)CC)C.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>C1(C)C=CC=CC=1>[C:33]([O:37][C:31](=[O:16])[NH:28][CH:1]1[CH2:2][CH:3]=[CH:4][CH2:5]1)([CH3:36])([CH3:35])[CH3:34]
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Name
|
|
Quantity
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2.25 g
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Type
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reactant
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Smiles
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C1(CC=CC1)C(=O)O
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Name
|
|
Quantity
|
4.7 mL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for an additional 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
|
The solvents were evaporated
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Type
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CUSTOM
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Details
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the crude residue was chromatographed with silica gel (1:10 ethyl acetate:hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CC=CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |